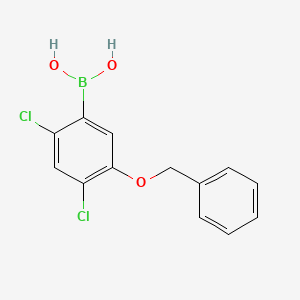
Acide (5-(benzyloxy)-2,4-dichlorophényl)boronique
Vue d'ensemble
Description
“(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid” is a type of boronic acid, which are highly valuable building blocks in organic synthesis . Boronic acids are known for their ability to form five-membered boronate esters with diols . This particular compound has not been specifically described in the literature, but it likely shares many properties with other boronic acids.
Chemical Reactions Analysis
Boronic acids are known for their ability to undergo Suzuki–Miyaura cross-coupling, a widely-used transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .Physical And Chemical Properties Analysis
Boronic acids are generally stable, readily prepared, and environmentally benign . They are usually bench stable, easy to purify, and often commercially available . The specific physical and chemical properties of “(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid” have not been described in the literature.Applications De Recherche Scientifique
Synthèse organique
Acide (5-(benzyloxy)-2,4-dichlorophényl)boronique: est un réactif précieux en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura {svg_1} {svg_2}. Cette réaction est essentielle pour former des liaisons carbone-carbone, permettant la synthèse de molécules organiques complexes, de produits pharmaceutiques et de polymères.
Chimie médicinale
En chimie médicinale, les acides boroniques sont connus pour leur rôle dans le développement d'agents thérapeutiques {svg_3} {svg_4}. Ils sont utilisés pour améliorer les propriétés pharmacocinétiques des médicaments, notamment la biodisponibilité et les profils de toxicité.
Science des matériaux
Les acides boroniques contribuent à la science des matériaux en formant des liaisons covalentes dynamiques {svg_5} {svg_6}. Ces liaisons sont réversibles et sensibles aux changements environnementaux, ce qui les rend idéales pour créer des matériaux sensibles aux stimuli.
Science de l'environnement
En science de l'environnement, les acides boroniques sont utilisés dans des applications de détection pour détecter divers analytes, notamment les polluants et les toxines {svg_7} {svg_8} {svg_9}. Ils peuvent agir comme éléments de reconnaissance moléculaire dans les capteurs en raison de leur capacité à former des complexes avec les diols et les bases de Lewis.
Chimie analytique
La chimie analytique profite des acides boroniques dans le développement de capteurs et de technologies de séparation {svg_10} {svg_11}. Ils sont particulièrement utiles pour détecter les sucres et autres composés contenant des diols en raison de leurs propriétés de liaison sélective.
Agriculture
Bien que les applications directes en agriculture soient moins courantes, les acides boroniques peuvent être utilisés pour synthétiser des composés qui servent de pesticides ou de régulateurs de croissance {svg_12} {svg_13}. Ils peuvent également être impliqués dans la préparation de capteurs pour surveiller la santé des sols et la qualité des cultures.
Technologie des capteurs
Les acides boroniques sont essentiels à la technologie des capteurs, en particulier dans la création de capteurs fluorescents pour la surveillance du glucose et d'autres bio-analytes {svg_14} {svg_15} {svg_16}. Ils sont capables de détecter les changements de concentration d'analytes avec une sensibilité et une sélectivité élevées.
Chimie supramoléculaire
En chimie supramoléculaire, l'this compound peut être utilisé pour construire des assemblages moléculaires et des réseaux {svg_17} {svg_18}. Ces structures sont essentielles pour développer de nouveaux matériaux avec des propriétés et des fonctions nouvelles.
Mécanisme D'action
Target of Action
The primary target of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which are fundamental in organic chemistry and essential for creating complex organic molecules .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM cross-coupling reaction, the boronic acid compound acts as a nucleophile, donating a group to a transition metal catalyst, typically palladium . This process involves the transfer of an organic group from boron to palladium, forming a new carbon-metal bond .
Biochemical Pathways
The primary biochemical pathway affected by (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is the SM cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which are fundamental in organic chemistry and essential for creating complex organic molecules . The compound’s role in this reaction contributes to the synthesis of a wide range of organic compounds .
Pharmacokinetics
This suggests that the compound’s bioavailability could be influenced by factors such as pH and the presence of water .
Result of Action
The primary result of the action of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is the formation of carbon-carbon bonds . This is a fundamental process in organic chemistry, enabling the synthesis of a wide range of complex organic molecules . The compound’s role in the SM cross-coupling reaction contributes to the synthesis of these molecules .
Action Environment
The efficacy and stability of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the presence of water, as boronic esters are sensitive to hydrolysis . Additionally, the pH of the environment can significantly influence the rate of this hydrolysis, with the reaction being considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using this compound in biochemical applications .
Safety and Hazards
Orientations Futures
Boronic acids continue to be a subject of research due to their utility in various fields. Future directions may include the development of more efficient synthesis methods, the exploration of new reactions, and the design of boronic acid-based materials for various applications . The specific future directions for “(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid” have not been described in the literature.
Analyse Biochimique
Biochemical Properties
The 5-(Benzyloxy)-2,4-dichlorophenylboronic Acid compound plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds . The compound can interact with various enzymes and proteins during these reactions, although the specific biomolecules it interacts with can vary depending on the reaction conditions .
Molecular Mechanism
The molecular mechanism of action of 5-(Benzyloxy)-2,4-dichlorophenylboronic Acid is primarily understood in the context of the Suzuki-Miyaura cross-coupling reaction . In this reaction, the compound acts as an organoboron reagent, which is transferred from boron to palladium during the transmetalation process . This process involves binding interactions with biomolecules and can lead to changes in gene expression .
Propriétés
IUPAC Name |
(2,4-dichloro-5-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-11-7-12(16)13(6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVMHOHDMRUZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681687 | |
| Record name | [5-(Benzyloxy)-2,4-dichlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256346-47-0 | |
| Record name | Boronic acid, B-[2,4-dichloro-5-(phenylmethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Benzyloxy)-2,4-dichlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride](/img/structure/B599184.png)
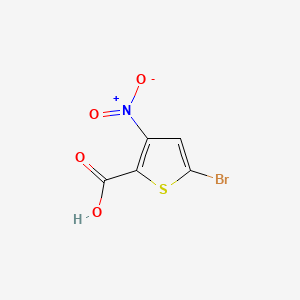

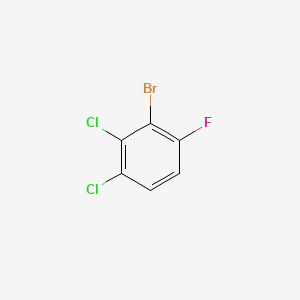
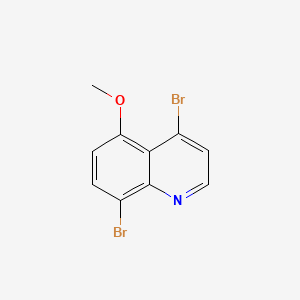

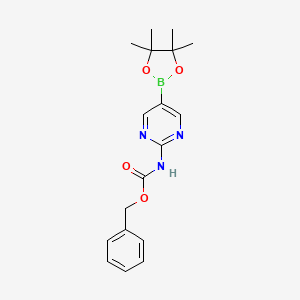
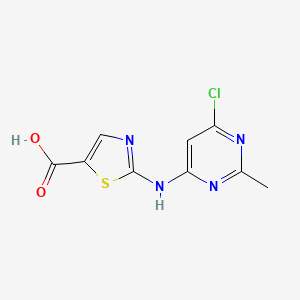
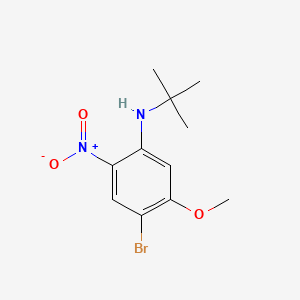
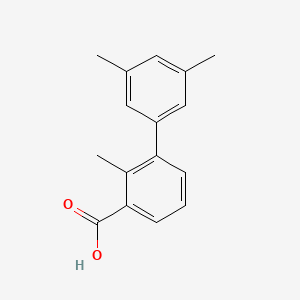
![7-(5-((tert-Butyldiphenylsilyl)oxy)-2-chlorophenyl)-3-chloro-5-methylbenzo[e][1,2,4]triazine](/img/structure/B599200.png)


